Carbazochrome sodium sulfonate

Description

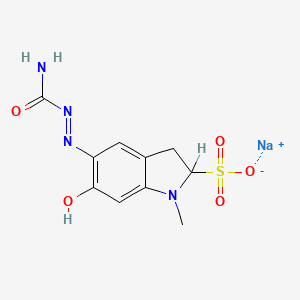

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022732, DTXSID40873058 | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-26-5, 942433-41-2 | |

| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SODIUM SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Hemostatic Mechanism of Action of Carbazochrome Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent that primarily exerts its effect by enhancing vascular integrity and promoting primary hemostasis. Unlike traditional hemostatic agents, its mechanism of action is largely independent of the coagulation cascade. This guide provides a detailed technical overview of the molecular mechanisms through which CSS contributes to hemostasis, with a focus on its actions on the vascular endothelium and platelets. This document summarizes key quantitative data, provides detailed experimental protocols for foundational assays, and visualizes the involved signaling pathways.

Core Mechanism of Action

Carbazochrome sodium sulfonate's hemostatic effect is multi-faceted, primarily targeting the initial stages of hemostasis: vascular constriction and the formation of a platelet plug. Its core mechanisms involve reducing capillary permeability and enhancing platelet aggregation.

Action on Vascular Endothelium: Stabilization of Capillary Beds

A primary mechanism of CSS is its ability to stabilize the capillary endothelium, thereby reducing permeability and preventing plasma leakage. This is particularly crucial in conditions with increased vascular fragility.[1]

The key molecular action of CSS on endothelial cells is the inhibition of agonist-induced phosphoinositide hydrolysis .[2] Vasoactive agents such as bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent endothelial contraction and gap formation. CSS counteracts this by inhibiting this signaling cascade.[2] By doing so, it prevents the disruption of adherens junctions, specifically preserving the integrity of VE-cadherin, and inhibits the formation of actin stress fibers, which are responsible for cell contraction.[1][2]

The following diagram illustrates the proposed mechanism by which this compound stabilizes the endothelial barrier.

Action on Platelets: Enhancement of Aggregation

This compound also contributes to hemostasis by promoting platelet aggregation. This action is mediated through its interaction with α-adrenergic receptors on the platelet surface, likely the α2A-adrenergic receptor subtype.

Binding of CSS to these Gq-protein coupled receptors initiates a signaling cascade that activates Phospholipase C (PLC). PLC then hydrolyzes PIP2 to generate IP3 and DAG. IP3 triggers the release of calcium from the dense tubular system, leading to an increase in cytosolic calcium levels. This elevation in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, culminates in platelet activation, degranulation (release of ADP and serotonin), and a conformational change in the glycoprotein (B1211001) IIb/IIIa receptors, ultimately promoting platelet aggregation.

The following diagram outlines the signaling pathway for this compound-induced platelet aggregation.

Quantitative Data Summary

The hemostatic efficacy of this compound, particularly in combination with tranexamic acid (TXA), has been quantified in several clinical studies, primarily in the context of surgical blood loss.

| Study Type | Surgical Procedure | Treatment Groups | Key Findings | Reference |

| Randomized Controlled Trial | Total Knee Arthroplasty | Group A: TXA + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (p < 0.05 vs A, B, C) | [3] |

| Randomized Controlled Trial | Total Hip Arthroplasty | Group A: TXA + IV & Topical CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: Placebo | Total Blood Loss (mL): - Group A: 605.0 ± 235.9- Group B: 790.9 ± 280.7- Group C: 844.8 ± 248.1- Group D: 1064.9 ± 318.3 (p < 0.001 vs A, B, C) | [4] |

| Retrospective Study | Trauma Patients | CSS + TXA (n=259)TXA only (n=67) | CSS administration was an independent factor for the reduction of Red Blood Cell (RBC) transfusion (p=0.04). | [5] |

Detailed Experimental Protocols

The following are representative protocols for key assays used to investigate the hemostatic mechanisms of this compound.

In Vitro Endothelial Permeability Assay (Transwell Method)

This protocol is adapted from standard transwell permeability assays and can be used to assess the effect of CSS on endothelial barrier function.[6]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

This compound

-

Permeability-inducing agonist (e.g., bradykinin, thrombin)

-

FITC-dextran (e.g., 70 kDa)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HUVECs onto collagen-coated transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring transendothelial electrical resistance (TEER).

-

Treatment: Pre-incubate the endothelial monolayers with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Induction of Permeability: Add the permeability-inducing agonist to the upper chamber of the transwells.

-

Tracer Addition: Add FITC-dextran to the upper chamber.

-

Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C.

-

Measurement: Collect samples from the lower chamber and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FITC).

-

Analysis: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Compare the fluorescence in the CSS-treated groups to the control groups.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the principles of light transmission aggregometry (LTA) to measure the effect of CSS on platelet aggregation.[7]

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

This compound

-

Platelet agonists (e.g., ADP, collagen, epinephrine)

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

-

Assay:

-

Pipette PRP into the aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.

-

Add this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Analysis: The increase in light transmission corresponds to the degree of platelet aggregation. The maximum aggregation percentage and the slope of the aggregation curve can be used to quantify the effect of CSS.

Rat Tail Bleeding Time Assay

This in vivo protocol can be used to assess the overall hemostatic effect of this compound.[8]

Materials:

-

Rats (e.g., Sprague-Dawley)

-

This compound

-

Anesthetic

-

Scalpel or sharp blade

-

Filter paper

-

Timer

Procedure:

-

Animal Preparation: Anesthetize the rat according to approved institutional protocols.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before the assay.

-

Bleeding Induction: Transect the tail at a specific distance from the tip (e.g., 3 mm).

-

Measurement: Immediately start a timer. Gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the wound.

-

Endpoint: The bleeding time is the time from the initial transection until the cessation of bleeding (i.e., no blood is absorbed by the filter paper for a defined period, such as 30 seconds).

Conclusion

This compound is a hemostatic agent with a unique mechanism of action that centers on the preservation of vascular integrity and the promotion of primary hemostasis. Its ability to inhibit phosphoinositide hydrolysis in endothelial cells leads to a reduction in capillary permeability, while its interaction with α-adrenergic receptors on platelets enhances aggregation. These actions, which are independent of the traditional coagulation cascade, make CSS a valuable agent in the management of capillary and parenchymal hemorrhage. The quantitative data from clinical trials support its efficacy in reducing blood loss, particularly in surgical settings. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of the hemostatic properties of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells [pubmed.ncbi.nlm.nih.gov]

- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. Bleeding time in rats: a comparison of different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazochrome Sodium Sulfonate: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Carbazochrome (B1668341) Sodium Sulfonate, a hemostatic agent used to manage capillary bleeding. It details the compound's chemical structure, physicochemical properties, mechanism of action, and synthesis, presenting data and methodologies relevant to research and pharmaceutical development.

Chemical Identity and Structure

Carbazochrome Sodium Sulfonate is the sodium salt of the 2-sulfonic acid derivative of carbazochrome. The introduction of the sodium sulfonate group significantly enhances its water solubility compared to its parent compound, carbazochrome, thereby improving its clinical utility as a systemic hemostatic agent[1].

Its chemical structure is formally identified as sodium (5Z)-5-[(carbamoylamino)imino]-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate[2].

Diagram 1: Simplified Structural Representation

Caption: Core chemical moieties of this compound.

Physicochemical and Identification Data

The key identifiers and physicochemical properties of this compound are summarized below. The compound is typically available as a yellow to orange crystalline powder and may exist in a hydrated form, most commonly as a trihydrate[3][4].

Table 1: Chemical Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 51460-26-5 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N₄NaO₅S | [6][7][8] |

| IUPAC Name | sodium (5Z)-5-[(carbamoylamino)imino]-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | [2] |

| Synonyms | AC-17, Adenaron, Adona, Carbazon |[6][9] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 322.27 g/mol (anhydrous) | [6][7] |

| 376.32 g/mol (trihydrate) | [3][10] | |

| Appearance | Yellow to dark orange solid/powder | [4][10] |

| Melting Point | Approx. 210-228°C (with decomposition) | [4][10] |

| Solubility | Slightly soluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [4][10][11] |

| pH | 5.0 - 6.0 (16 g/L aqueous solution at 25°C) |[4][10] |

Mechanism of Action

This compound functions primarily as a vascular hemostatic and capillary stabilizing agent. Its mechanism is multifactorial, focusing on improving vascular integrity rather than directly affecting the blood coagulation cascade[11].

Key actions include:

-

Capillary Stabilization : It increases the resistance of capillaries to damage and reduces their permeability[1]. This is achieved by stabilizing acidic mucopolysaccharides within the capillary walls and surrounding tissues[1].

-

Inhibition of Vascular Hyperpermeability : The compound has been shown to inhibit vascular hyperpermeability induced by various vasoactive agents like thrombin, bradykinin, and tryptase[10][12]. This action is linked to its ability to inhibit phosphatidylinositol hydrolysis in endothelial cells[4][6].

-

Platelet Interaction : Carbazochrome is reported to interact with α-adrenoreceptors on the platelet surface. This Gq-protein coupled receptor activation leads to a downstream cascade involving Phospholipase C (PLC) and an increase in intracellular calcium, promoting platelet aggregation and adhesion[12][13].

Diagram 2: Proposed Signaling Pathway

Caption: Signaling cascade of Carbazochrome in platelets and endothelial cells.

Synthesis and Preparation Overview

The synthesis of this compound is not trivial, involving multiple steps. A common pathway starts with epinephrine (B1671497) (adrenaline), which is oxidized and cyclized to form adrenochrome. This intermediate then reacts with semicarbazide (B1199961) to yield carbazochrome. The final, crucial step is the sulfonation, typically using sodium bisulfite or sulfite, which introduces the water-soluble sodium sulfonate group at the 2-position of the indole ring[14][15]. This process improves the compound's stability and bioavailability for pharmaceutical applications[1].

Diagram 3: Simplified Synthesis Workflow

Caption: High-level overview of the synthesis from epinephrine.

Experimental Protocols

The following section details a representative protocol for the preparation of a this compound injectable solution, adapted from methodologies described in the patent literature[16]. This protocol is for informational purposes and should be adapted and validated for specific research or manufacturing contexts.

Protocol: Preparation of this compound for Injection (10 mg/mL)

-

Reagent Preparation:

-

This compound (API)

-

Antioxidant (e.g., Sodium Bisulfite)

-

pH adjusting agent (e.g., Sodium Hydroxide, Citric Acid)

-

Water for Injection (WFI)

-

-

Dissolution:

-

In a sterile, nitrogen-purged vessel, add approximately 80% of the final batch volume of WFI, pre-heated to 40°C.

-

While stirring, add the required quantity of antioxidant and allow it to dissolve completely.

-

Slowly add the calculated amount of this compound API to the vessel. Continue stirring until the API is fully dissolved.

-

-

pH Adjustment & Volume Makeup:

-

Cool the solution to room temperature (20-25°C).

-

Measure the pH of the solution. Using the appropriate pH regulator, adjust the pH to the target range of 5.0-6.0[16].

-

Add WFI to bring the solution to the final batch volume and mix until uniform.

-

-

Clarification and Sterilization:

-

Filter the solution through a 0.45 µm filter for clarification and to remove particulate matter.

-

Perform sterile filtration by passing the solution through a 0.22 µm membrane filter into a sterile receiving vessel under aseptic conditions.

-

-

Aseptic Filling and Finishing:

-

Aseptically fill the sterile solution into sterile vials or ampoules.

-

Purge the headspace of the containers with sterile-filtered nitrogen to minimize oxidative degradation.

-

Seal the containers immediately.

-

Perform terminal sterilization if the formulation is stable to heat (e.g., autoclaving at 100°C for 20 minutes), or rely on aseptic processing if not[16].

-

-

Quality Control:

-

Perform final product testing, including assays for potency, purity (HPLC), pH, sterility, and endotoxin (B1171834) levels, to ensure the batch meets all required specifications.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 4. This compound | 51460-26-5 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. GSRS [precision.fda.gov]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]

- 15. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]

- 16. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Carbazochrome Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (C₁₀H₁₁N₄NaO₅S), a derivative of adrenochrome, is a hemostatic agent utilized to reduce capillary bleeding and vascular permeability.[1][2] Its efficacy stems from its ability to stabilize capillaries and promote platelet aggregation without impacting the broader coagulation cascade.[1][3] This technical guide provides a comprehensive overview of a common synthesis method for carbazochrome sodium sulfonate, detailed protocols for its analytical characterization, and an illustration of its primary mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and accessibility for research and development purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a sulfonation reaction with carbazochrome (adrenochrome monosemicarbazone) as the starting material. This process enhances the molecule's water solubility, a critical factor for its pharmaceutical application.[1] A representative synthesis workflow is outlined below, based on established patent literature.[4][5][6]

Experimental Protocol: Synthesis

A common method involves the reaction of carbazochrome with sodium bisulfite in an aqueous solution, followed by purification steps.[4][5]

-

Dissolution and Reaction: Purified water, carbazochrome, sodium bisulfite, and a catalytic amount of ascorbic acid are added to a reaction vessel. The mixture is heated (e.g., to 60-90°C) with continuous stirring until all solids are completely dissolved. The temperature is maintained for a set duration (e.g., 20-60 minutes) to ensure the completion of the reaction.[4]

-

Decolorization and Filtration: A decolorizing agent, such as activated carbon, is added to the reaction solution. The mixture is stirred at an elevated temperature for a period to remove impurities. Following decolorization, the solution undergoes centrifugal filtration to separate the decolorant and other solid residues.

-

Crystallization: The pH of the filtrate is carefully adjusted using an alkaline solution to induce crystallization. The solution is then cooled (frozen cooling) and allowed to stand, promoting the precipitation of this compound crystals.[4]

-

Refinement and Drying: The precipitated crystals are collected via centrifugal filtration, washed with purified water, and dried under vacuum to yield the final, high-purity product.[4] The reaction yield is reported to be upwards of 90%.[6]

Synthesis Data

The following table summarizes the typical reactants and conditions for the synthesis process.

| Parameter | Description | Value / Range | Reference |

| Starting Material | Adrenochrome Monosemicarbazone | - | [4] |

| Sulfonating Agent | Sodium Bisulfite / Sodium Sulfite | - | [4][5] |

| Solvent | Purified Water | - | [4] |

| Catalyst | Ascorbic Acid | 0.5-5 parts by weight | [4] |

| Reaction Temperature | Temperature for dissolution and reaction | 60 - 90 °C | [4] |

| Reaction Time | Duration of insulation reaction | 20 - 60 min | [4] |

| Yield | Reported product yield | > 90% | [6] |

| Purity | Reported product purity | > 99% | [6][7] |

Visualization: Synthesis Workflow

Characterization and Quality Control

The characterization of this compound is essential to confirm its identity, purity, and quality. A suite of analytical techniques is employed for this purpose.

Experimental Protocols: Characterization

-

High-Performance Liquid Chromatography (HPLC): Used for the determination of purity and related substances.[8][9]

-

Column: Octadecylsilane (ODS, C18) or Octylsilane (C8).[8][10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.01 mol·L⁻¹ phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

-

Flow Rate: Typically 1.0 - 1.5 mL·min⁻¹.[8]

-

Detection: UV detector set at a specific wavelength, such as 220 nm or 350 nm.[8]

-

Procedure: A standardized solution of the sample is prepared and injected into the HPLC system. The retention time and peak area are compared against a reference standard to determine purity and quantify impurities.

-

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: Used for identification.

-

Procedure: A dilute solution of the substance (e.g., 1 in 100,000) is prepared in water. The absorption spectrum is recorded and compared with a reference spectrum. Both spectra should exhibit similar intensities of absorption at the same wavelengths.[11]

-

-

Infrared (IR) Spectrophotometry: Used for structural identification.

-

Physicochemical Tests:

Characterization Data

The table below summarizes key analytical and physical parameters for this compound.

| Technique | Parameter | Value / Specification | Reference |

| Appearance | Physical State | Orange-yellow crystals or crystalline powder | [11] |

| Solubility | In Water | Sparingly soluble | [11] |

| In Methanol / Ethanol | Very slightly soluble | [11][13] | |

| Melting Point | - | ~210°C (with decomposition) | [11][13] |

| pH | 0.8 g in 50 mL H₂O | 5.0 - 6.0 | [11] |

| UV-Vis | Identification | Spectrum matches reference spectrum | [11] |

| IR | Identification | Spectrum matches reference spectrum (KBr disk) | [11] |

| HPLC (Example 1) | Column | HP-ODS Hypersil | [8] |

| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile | [8] | |

| Flow Rate | 1.0 mL·min⁻¹ | [8] | |

| Detection Wavelength | 220 nm | [8] | |

| HPLC (Example 2) | Column | C18 | [8] |

| Mobile Phase | Water (0.2% TEA, 1% THF):Methanol (65:35) | [8] | |

| Flow Rate | 1.5 mL·min⁻¹ | [8] | |

| Detection Wavelength | 350 nm | [8] |

Visualization: General Characterization Workflow

Mechanism of Action: Signaling Pathway

This compound functions primarily as a hemostatic agent by enhancing platelet aggregation and stabilizing capillary walls.[1][14] Its mechanism is linked to the adrenergic signaling pathway on the surface of platelets.

The precursor, carbazochrome, interacts with α-adrenergic receptors on the platelet surface.[3][15] These receptors are coupled to Gq proteins. Activation of the Gq protein initiates a cascade by stimulating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]

IP₃ triggers the release of intracellular calcium (Ca²⁺) from storage. The elevated Ca²⁺ levels, along with DAG, activate downstream effectors. This leads to the activation of phospholipase A₂ (PLA₂), which promotes the synthesis of thromboxane (B8750289) A₂ (TxA₂), a potent vasoconstrictor and platelet aggregator. The increased calcium also facilitates the contraction of the platelet's cytoskeleton, causing a shape change and the release of pro-aggregatory molecules like ADP and serotonin, further amplifying the hemostatic response.[15] Additionally, carbazochrome is reported to inhibit vascular hyperpermeability.[3][16]

Visualization: Platelet Activation Signaling Pathway

References

- 1. guidechem.com [guidechem.com]

- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CN102757378A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN104926710A - this compound and preparing method thereof - Google Patents [patents.google.com]

- 6. CN104926710B - this compound and its preparation method - Google Patents [patents.google.com]

- 7. CN104473864A - this compound semisolid preparation and preparation method thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Related Substances in this compound Injection by HPLC [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 14. nbinno.com [nbinno.com]

- 15. Carbazochrome - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

The Pharmacological Profile of Carbazochrome Sodium Sulfonate: A Technical Guide

Carbazochrome (B1668341) sodium sulfonate is a hemostatic agent utilized in the management of bleeding, particularly from capillaries.[1][2][3] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Carbazochrome sodium sulfonate exerts its hemostatic effect through a multi-faceted mechanism that involves strengthening the vascular wall, promoting platelet aggregation, and exhibiting anti-inflammatory properties.[4][5] Unlike some other hemostatic agents, it does not directly affect the blood coagulation cascade.[6]

Vascular Effects

The primary action of this compound is on the capillaries.[1] It enhances the integrity of the capillary wall by:

-

Increasing Capillary Resistance: It strengthens the capillaries, making them less susceptible to damage.[1][2]

-

Reducing Capillary Permeability: The drug decreases the leakage of fluids from capillaries, which is a crucial factor in controlling bleeding and edema.[1][2] This is achieved by stabilizing acidic mucopolysaccharides within the capillaries and surrounding tissues.[1]

-

Promoting Retraction of Capillary Ends: Following an injury, it encourages the broken ends of capillaries to retract, which aids in sealing the vessel.[1]

Platelet Interaction

Carbazochrome, the active moiety, interacts with α-adrenoreceptors on the surface of platelets.[7][8][9] This interaction triggers a signaling cascade that leads to platelet aggregation and the formation of a primary platelet plug.[7][8][10]

The signaling pathway is as follows:

-

Receptor Binding: Carbazochrome binds to Gq-coupled α-adrenoreceptors on the platelet surface.[7][8]

-

PLC Activation: This binding activates Phospholipase C (PLC).[7][8]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

-

Calcium Mobilization: IP3 stimulates the release of intracellular calcium (Ca2+) from the dense tubular system.[7][8]

-

Platelet Activation: The increase in intracellular Ca2+ leads to a conformational change in platelets and the release of pro-aggregatory factors such as serotonin, ADP, and von Willebrand factor, promoting platelet aggregation and adhesion.[7][9]

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce postoperative swelling and levels of inflammatory biomarkers.[4][5] This effect is thought to be related to its ability to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin (B550075) and thrombin.[7][11]

Pharmacokinetics

Pharmacokinetic data for this compound in humans is limited in the available literature. However, a study in rabbits provides some insight into its absorption and elimination profile following injection.

Experimental Protocol: Pharmacokinetic Study in Rabbits

-

Subjects: Japanese big-ear white rabbits were used.[12]

-

Administration: this compound solution was administered via two methods: needle-free injection and traditional intramuscular injection with a needle syringe.[12]

-

Sampling: Plasma samples were collected at various time points post-administration.[12]

-

Analysis: Plasma concentrations of this compound were determined using High-Performance Liquid Chromatography (HPLC). The mobile phase consisted of 0.12% NH4H2PO4 and acetonitrile (B52724) (91:9), with a detection wavelength of 363 nm.[12]

-

Data Fitting: The blood drug concentration-time data was analyzed using DAS 2.1.1 pharmacokinetic software, which determined that the process followed a one-compartment model.[12]

Pharmacokinetic Parameters in Rabbits

| Parameter | Needle-Free Injection | Intramuscular Injection |

| AUC₀₋t (μg·min·mL⁻¹) | 162.43 ± 17.09 | 180.82 ± 15.29 |

| tₘₐₓ (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |

| Cₘₐₓ (μg·mL⁻¹) | 5.93 ± 0.02 | 5.09 ± 0.29 |

| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |

| (Data from a study in rabbits)[12] |

The study concluded that needle-free injection resulted in a significantly shorter time to reach maximum concentration (tₘₐₓ) and a higher peak concentration (Cₘₐₓ) compared to traditional intramuscular injection.[12]

Clinical Efficacy

This compound has been evaluated in various clinical settings, primarily as an adjunct to reduce perioperative blood loss. It is often used in combination with other hemostatic agents like tranexamic acid (TXA).

Use in Orthopedic Surgery

Several randomized controlled trials have investigated the efficacy of this compound in reducing blood loss during total knee arthroplasty (TKA) and total hip arthroplasty (THA).

Key Findings from a TKA Study:

| Outcome | Group A (TXA + Topical & IV CSS) | Group B (TXA + Topical CSS) | Group C (TXA + IV CSS) | Group D (TXA Only) |

| Total Blood Loss (mL) | 609.92 ± 221.24 | 753.16 ± 247.67 | 829.23 ± 297.45 | 1158.26 ± 334.13 |

| Postoperative Swelling Rate | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |

| Inflammatory Biomarkers | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |

| Pain Score (VAS) | Significantly Improved | Significantly Improved | Significantly Improved | Baseline |

| Transfusion Rate | No Significant Difference | No Significant Difference | No Significant Difference | No Significant Difference |

| Thromboembolic Events | 0 | 0 | 0 | 0 |

| *P < .05 compared to Group D.[4] |

The study concluded that the combination of this compound and TXA was more effective in reducing perioperative blood loss and inflammatory response than TXA alone, without increasing the risk of thromboembolic complications.[2][4] Similar positive outcomes have been reported in patients undergoing total hip arthroplasty.[5][13]

Use in Trauma

A retrospective study evaluated the effect of adding this compound to tranexamic acid in bleeding trauma patients. The study found that the administration of CSS was an independent factor for the reduction of red blood cell (RBC) transfusion.[14][15] However, it did not significantly decrease mortality or the need for fresh frozen plasma (FFP) or platelet concentrate (PC) transfusions.[14][15]

Safety and Toxicology

This compound is generally considered to have a favorable safety profile with low toxicity.[1][16]

-

Adverse Reactions: The most common adverse reactions are typically mild and localized to the injection site, including pain, redness, and itching.[1] Occasionally, systemic effects like nausea and dizziness have been reported.[1] Serious adverse reactions are rare.[1]

-

Toxicology Data:

-

Oral LD₅₀ (Rat): 50 g/kg.[17] This indicates very low acute oral toxicity.

-

-

Contraindications: There is no specific information available in the provided search results regarding contraindications.

-

Drug Interactions: The provided search results do not contain detailed information on drug-drug interactions.

Summary and Conclusion

This compound is a hemostatic agent with a unique mechanism of action that targets vascular integrity and platelet function without interfering with the coagulation cascade.[1][6][7] Its pharmacological profile is summarized below.

Clinical evidence, particularly from orthopedic surgery, supports its efficacy in reducing perioperative blood loss, especially when used in conjunction with tranexamic acid.[4][5] Its favorable safety profile and multi-faceted mechanism of action make it a valuable agent in the management of capillary hemorrhage. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and explore its potential in other clinical applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 51460-26-5・this compound Trihydrate・035-25171・033-25172[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Carbazochrome - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. A randomized controlled trial comparing this compound and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN1759832A - this compound for injection, and preparation method - Google Patents [patents.google.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Carbazochrome Sodium Sulfonate: A Technical Guide on its Role in Modulating Capillary Permeability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate, a derivative of adrenochrome, is a hemostatic agent utilized in the management of hemorrhages stemming from increased capillary permeability. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its role in modulating capillary permeability. It synthesizes quantitative data from clinical and preclinical studies, details relevant experimental protocols for assessing its efficacy, and visualizes the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and vascular biology.

Introduction

Capillary hyperpermeability, a hallmark of various pathological conditions including inflammation, trauma, and certain vascular disorders, leads to the leakage of plasma and blood components into the interstitial space. Carbazochrome sodium sulfonate (CSS) has been clinically employed to mitigate such conditions by enhancing capillary resistance and reducing permeability.[1][2] This guide delves into the molecular and cellular mechanisms underpinning the therapeutic effects of CSS, providing a detailed overview of its impact on the vascular endothelium.

Mechanism of Action

This compound exerts its effects on capillary permeability through a multi-faceted mechanism primarily targeting the vascular endothelial barrier. Its action involves the modulation of key signaling pathways and structural components of endothelial cells.

The primary mechanism involves the inhibition of agonist-induced phosphoinositide hydrolysis.[3] Vasoactive agents like bradykinin (B550075) and thrombin trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in endothelial cell contraction, formation of actin stress fibers, and disruption of cell-to-cell junctions, thereby increasing permeability. This compound has been shown to concentration-dependently reduce the formation of IP3, thus attenuating this hyperpermeability pathway.[3]

Furthermore, CSS has been observed to reverse the formation of actin stress fibers and the disruption of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells.[3] By stabilizing VE-cadherin at cell junctions, CSS helps to maintain the integrity of the endothelial barrier.

While the exact mechanism of its interaction with platelet surface receptors is not fully elucidated in the context of capillary permeability, carbazochrome is known to interact with α-adrenoreceptors on platelets, which are G-protein coupled receptors.[4] This interaction can influence intracellular signaling cascades, although its direct impact on endothelial permeability requires further investigation.

Quantitative Data on the Efficacy of this compound

The clinical and preclinical efficacy of this compound in reducing bleeding and capillary permeability has been quantified in various studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of this compound in Hereditary Hemorrhagic Telangiectasia (HHT)

| Parameter | Baseline (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | 2 Months Post-Treatment (Mean ± SD) | P-value |

| Epistaxis Severity Score (ESS) | 6.4 ± 2.1 | 4.9 ± 1.8 | 3.4 ± 1.3 | < 0.05 |

| Hemoglobin (g/dL) | 9.0 ± 1.6 | - | 10.3 (Mean of 3 patients) | - |

Data from a study involving 10 HHT patients treated with oral this compound (50 mg twice daily).[5]

Table 2: Efficacy of this compound in Reducing Blood Loss in Total Knee Arthroplasty (TKA)

| Treatment Group | Total Blood Loss (mL, Mean ± SD) |

| Group A (TXA + Topical & IV CSS) | 609.92 ± 221.24 |

| Group B (TXA + Topical CSS) | 753.16 ± 247.67 |

| Group C (TXA + IV CSS) | 829.23 ± 297.45 |

| Group D (TXA only) | 1158.26 ± 334.13 |

Data from a randomized controlled trial with 200 patients. All groups received tranexamic acid (TXA). P < 0.05 for groups A, B, and C compared to group D.[6]

Table 3: Meta-Analysis of this compound and Tranexamic Acid in Arthroplasty

| Outcome | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |

| Total Blood Loss (mL) | -230.92 | -271.69 to -190.14 | < 0.00001 |

| Hidden Blood Loss (mL) | -220.52 | -263.78 to -177.27 | < 0.00001 |

| Hemoglobin Drop (g/dL) | -0.59 | -0.73 to -0.46 | < 0.00001 |

| Blood Transfusion Requirement | 0.13 (RR) | 0.04 to 0.38 | 0.0003 |

Results from a meta-analysis of six studies (n=800 patients) comparing the combination of CSS and TXA to TXA alone.[7][8]

Experimental Protocols

In Vitro Endothelial Permeability Assay (Transwell Model)

This protocol is adapted for assessing the effect of this compound on endothelial barrier function in response to a permeability-inducing agent.

Materials:

-

Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

-

Collagen-coated inserts

-

Endothelial cell growth medium

-

Fetal Bovine Serum (FBS)

-

Permeability-inducing agent (e.g., thrombin, bradykinin, or tryptase)

-

This compound (CSS)

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed endothelial cells onto the upper chamber of collagen-coated Transwell inserts at a density that allows for the formation of a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Culture the cells until a confluent monolayer is formed. Monolayer integrity can be assessed by measuring transendothelial electrical resistance (TEER).

-

Starvation: Once confluent, starve the cells in a serum-free or low-serum medium for 2-4 hours prior to the experiment.

-

Treatment:

-

Pre-incubate the endothelial monolayers with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 1 hour).

-

Add the permeability-inducing agent (e.g., thrombin at 1 U/mL) to the upper chamber, with or without CSS.

-

-

Permeability Measurement:

-

Add FITC-dextran (e.g., 1 mg/mL) to the upper chamber.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C.

-

Collect samples from the lower chamber.

-

-

Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control (untreated) group.

Immunofluorescence Staining for Actin Stress Fibers and VE-Cadherin

This protocol allows for the visualization of changes in the cytoskeleton and cell-cell junctions.

Materials:

-

Endothelial cells cultured on glass coverslips

-

Permeability-inducing agent

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., Bovine Serum Albumin in PBS)

-

Primary antibodies (anti-VE-cadherin)

-

Fluorescently labeled secondary antibodies

-

Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Rhodamine-phalloidin) for F-actin staining

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture endothelial cells on coverslips to near confluence and treat with the permeability-inducing agent and/or CSS as described in the permeability assay.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with a blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against VE-cadherin overnight at 4°C.

-

Secondary Antibody and Phalloidin Incubation: Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature in the dark.

-

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the regulation of capillary permeability and the proposed points of intervention for this compound.

Conclusion

This compound demonstrates a clear role in the reduction of capillary permeability. Its mechanism of action is centered on the inhibition of key signaling pathways initiated by vasoactive agents and the stabilization of endothelial cell junctions. Quantitative data from both clinical and preclinical studies support its efficacy in various contexts of capillary hyperpermeability and associated bleeding. The provided experimental protocols offer a framework for further investigation into its molecular and cellular effects. The continued exploration of its therapeutic potential is warranted, particularly in elucidating the finer details of its interaction with endothelial signaling cascades. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the capillary-stabilizing properties of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]

- 5. An old drug for a new application: carbazochrome-sodium-sulfonate in HHT. [publicatt.unicatt.it]

- 6. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing blood management in arthroplasty: a meta-analysis of this compound and Tranexamic acid combination - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Carbazochrome Sodium Sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS), a hemostatic agent, has been utilized for its capillary-stabilizing properties. This technical guide provides an in-depth overview of the in vitro studies investigating the molecular and cellular effects of CSS. The primary focus is on its impact on endothelial barrier function, with additional explored effects on inflammatory responses and platelet aggregation. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and drug development.

Core Mechanism of Action: Endothelial Barrier Enhancement

The most well-documented in vitro effect of Carbazochrome sodium sulfonate is its ability to enhance endothelial barrier function, thereby reducing vascular permeability. The seminal work by Sendo et al. (2003) provides the foundational understanding of this mechanism.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of CSS on endothelial cells.

Table 1: Effect of this compound on Endothelial Permeability

| Parameter Measured | Cell Line | Inducing Agent | CSS Concentration (µM) | % Reversal of Barrier Dysfunction |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Tryptase | 0.1 - 1 | Concentration-dependent reversal |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Thrombin | 0.1 - 1 | Concentration-dependent reversal |

| Transendothelial Albumin Transport | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin (B550075) | 0.1 - 1 | Concentration-dependent reversal |

Data extracted from Sendo et al. (2003).[1]

Table 2: Effect of this compound on Phosphoinositide Hydrolysis

| Parameter Measured | Cell Line | Inducing Agent | CSS Concentration (µM) | % Inhibition of [³H]Inositol Triphosphate Formation |

| [³H]Inositol Triphosphate Formation | Porcine Aortic Endothelial Cells (PAECs) | Bradykinin | 0.1 - 10 | Concentration-dependent reduction |

| [³H]Inositol Triphosphate Formation | Porcine Aortic Endothelial Cells (PAECs) | Thrombin | 0.1 - 10 | Concentration-dependent reduction |

Data extracted from Sendo et al. (2003).[1]

Signaling Pathway

This compound appears to exert its endothelial barrier-protective effects by inhibiting agonist-induced phosphoinositide hydrolysis.[1] Vasoactive agents like thrombin and bradykinin bind to their respective G-protein coupled receptors (GPCRs) on the endothelial cell surface, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to a cascade of events that includes the formation of actin stress fibers and the disruption of cell-cell junctions (e.g., VE-cadherin), ultimately increasing endothelial permeability. CSS intervenes by inhibiting this PLC-mediated hydrolysis of PIP₂, thus attenuating the downstream signaling that leads to barrier dysfunction.[1]

Caption: Signaling pathway of this compound in endothelial cells.

Experimental Protocols

-

Cell Line: Porcine Aortic Endothelial Cells (PAECs).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Permeability Assay Workflow:

-

PAECs are seeded onto collagen-coated microporous filter inserts in a multi-well plate and grown to confluence to form a monolayer.

-

The endothelial monolayer is treated with various vasoactive agents (e.g., tryptase, thrombin, bradykinin) in the presence or absence of this compound for a specified duration.

-

A tracer molecule, such as albumin-conjugated Evans blue, is added to the upper chamber (luminal side).

-

After incubation, the amount of the tracer that has passed through the endothelial monolayer into the lower chamber (abluminal side) is quantified spectrophotometrically.

-

The reversal of barrier dysfunction is calculated by comparing the permeability in CSS-treated cells to that of cells treated with the vasoactive agent alone.[1]

-

Caption: Workflow for the in vitro endothelial permeability assay.

-

Protocol:

-

PAECs are grown on glass coverslips and treated as described in the permeability assay.

-

Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked with a suitable blocking buffer.

-

Cells are incubated with primary antibodies against VE-cadherin.

-

For actin staining, cells are incubated with fluorescently labeled phalloidin.

-

After washing, cells are incubated with fluorescently labeled secondary antibodies (for VE-cadherin).

-

Coverslips are mounted on slides with an anti-fading mounting medium.

-

Fluorescence is visualized using a confocal microscope to assess the integrity of VE-cadherin at cell junctions and the organization of the actin cytoskeleton.[1]

-

-

Protocol:

-

PAECs are labeled overnight with [³H]myo-inositol.

-

Cells are pre-incubated with LiCl to inhibit inositol monophosphatase.

-

Cells are then stimulated with agonists (bradykinin or thrombin) in the presence or absence of various concentrations of CSS.

-

The reaction is terminated by the addition of perchloric acid.

-

The total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

-

The amount of radioactivity in the inositol phosphate (B84403) fraction is determined by liquid scintillation counting.[1]

-

Potential Anti-Inflammatory Effects (Exploratory)

While clinical studies suggest that this compound may possess anti-inflammatory properties, dedicated in vitro studies to elucidate the specific mechanisms are limited in the publicly available literature.[2][3][4][5][6] The following represents a generalized protocol that could be adapted to investigate the in vitro anti-inflammatory effects of CSS.

Generalized Experimental Protocol: Cytokine Release Assay

-

Cell Line: A macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

-

Workflow:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of CSS for a defined period.

-

Inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

The inhibitory effect of CSS on cytokine release is determined by comparing the levels in CSS-treated, LPS-stimulated cells to those in cells stimulated with LPS alone.

-

Caption: Generalized workflow for an in vitro anti-inflammatory assay.

Potential Effects on Platelet Aggregation (Exploratory)

Generalized Experimental Protocol: Light Transmission Aggregometry

-

Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Workflow:

-

Prepare Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

-

Baseline Calibration: The aggregometer is calibrated using PRP (0% transmission) and PPP (100% transmission).

-

Aggregation Measurement:

-

A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in the aggregometer.

-

This compound at various concentrations is added to the PRP and incubated.

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage of light transmission.

-

Caption: Generalized workflow for a Light Transmission Aggregometry assay.

Conclusion and Future Directions

The in vitro evidence strongly supports a role for this compound in enhancing endothelial barrier function through the inhibition of phosphoinositide signaling. This mechanism provides a solid foundation for its clinical use as a capillary stabilizer. Further in vitro research is warranted to definitively characterize its potential direct anti-inflammatory and platelet-aggregating effects. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations, which will be crucial for a more comprehensive understanding of the multifaceted pharmacological profile of this compound.

References

- 1. This compound (AC-17) reverses endothelial barrier dysfunction through inhibition of phosphatidylinositol hydrolysis in cultured porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Hemostatic Agent: Unearthing the Early Research on Carbazochrome Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and development of Carbazochrome (B1668341) sodium sulfonate, a hemostatic agent valued for its ability to control capillary bleeding. The early investigations, primarily centered on its precursor, adrenochrome (B1665551) semicarbazone (carbazochrome), laid the groundwork for understanding its mechanism of action and therapeutic potential. This document reconstructs the experimental journey, presenting the methodologies and quantitative data from these pioneering studies, and visualizes the logical progression of this early-stage drug discovery.

From Adrenaline's Oxidation to a Stable Hemostatic: The Discovery Pathway

The story of Carbazochrome begins with observations of the oxidation products of adrenaline (epinephrine). Adrenaline, a crucial hormone and neurotransmitter, readily oxidizes to form a red compound known as adrenochrome. While adrenochrome itself was unstable, its derivative, adrenochrome semicarbazone (later named carbazochrome), was found to be more stable and possessed intriguing physiological properties. Early researchers, initially investigating the psychotomimetic effects of adrenochrome, inadvertently used this more stable derivative, which led to the discovery of its hemostatic capabilities. This serendipitous finding shifted the research focus towards its potential as a drug to control bleeding.

The subsequent development of Carbazochrome sodium sulfonate was a logical step to improve the compound's pharmaceutical properties. The addition of a sodium sulfonate group significantly enhances the water solubility of carbazochrome, making it more suitable for parenteral administration. This modification, however, does not alter the core hemostatic action, which is centered on the carbazochrome moiety.

Mechanism of Action: A Focus on Capillary Integrity

Unlike many hemostatic agents that act on the blood coagulation cascade, early research indicated that carbazochrome exerts its effect by directly targeting the capillaries. The primary mechanism of action was proposed to be the strengthening of the capillary walls, thereby reducing their permeability and fragility. This action is believed to be mediated by the stabilization of acidic mucopolysaccharides within the capillary basement membrane and surrounding tissues. Carbazochrome was also found to inhibit the increase in vascular permeability induced by inflammatory mediators such as histamine (B1213489) and bradykinin. Later research further elucidated this by demonstrating that this compound can reverse endothelial barrier dysfunction by inhibiting phosphatidylinositol hydrolysis.

Carbazochrome Sodium Sulfonate and its Interaction with Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazochrome (B1668341) sodium sulfonate (CSS) is a hemostatic agent utilized to manage bleeding, with its mechanism of action partly attributed to its interaction with platelets. This technical guide provides an in-depth overview of the current understanding of how CSS influences platelet function. While clinical data support its role in reducing bleeding, detailed mechanistic studies on its direct effects on platelets are less abundant. This document synthesizes available information on its proposed mechanism of action, summarizes clinical findings, outlines relevant experimental protocols for future research, and provides visual representations of key pathways and workflows.

Introduction

Carbazochrome sodium sulfonate is an adrenochrome (B1665551) derivative used as a systemic hemostatic agent to control capillary and parenchymal hemorrhage.[1][2] Its efficacy is believed to stem from its ability to enhance vascular stability and promote platelet-dependent hemostasis.[3] Understanding the specific interactions of CSS with platelets is crucial for optimizing its therapeutic use and for the development of novel hemostatic agents. This guide delves into the core of this interaction, providing a technical resource for the scientific community.

Mechanism of Action: Interaction with Platelets

The primary proposed mechanism for the pro-hemostatic effect of carbazochrome, a related compound, involves the potentiation of platelet aggregation and adhesion.[4] While the precise molecular interactions of this compound are not fully elucidated, it is hypothesized to follow a similar pathway.

Signaling Pathway

Carbazochrome is suggested to interact with α-adrenergic receptors on the platelet surface.[4] This interaction is thought to trigger a Gq-protein-coupled signaling cascade, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 stimulates the release of calcium (Ca2+) from the dense tubular system into the platelet cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream events including platelet shape change, degranulation (release of ADP, serotonin, etc.), and the "inside-out" activation of integrin αIIbβ3. Activated integrin αIIbβ3 undergoes a conformational change that enables it to bind fibrinogen, leading to platelet aggregation and the formation of a stable platelet plug.[4]

Proposed signaling pathway of this compound in platelets.

Quantitative Data from Clinical Studies

Several clinical trials have investigated the efficacy of this compound in reducing bleeding in various surgical settings. While these studies do not provide direct quantitative measures of platelet function (e.g., aggregation percentages), they offer valuable data on clinical outcomes related to hemostasis.

| Study Focus | Treatment Groups | Key Quantitative Outcomes | Reference |

| Total Knee Arthroplasty | Group A: Tranexamic Acid (TXA) + Topical & IV CSSGroup B: TXA + Topical CSSGroup C: TXA + IV CSSGroup D: TXA only | Total Blood Loss (mL): - Group A: 609.92 ± 221.24- Group B: 753.16 ± 247.67- Group C: 829.23 ± 297.45- Group D: 1158.26 ± 334.13 (P < .05 vs A, B, C) | |

| Total Hip Arthroplasty | Group A: TXA + CSSGroup B: TXA only | Total Blood Loss (mL): - Group A significantly lower than Group BHidden Blood Loss: - Group A significantly lower than Group BBlood Transfusion Rate: - Group A significantly lower than Group B | |

| Bleeding Trauma | CSS Group: CSS + TXA (n=259)No-CSS Group: TXA only (n=67) | Red Blood Cell Transfusion: - CSS administration was an independent factor for reduction (p=0.04)Fresh Frozen Plasma & Platelet Concentrate Transfusion: - No significant difference | [5] |

Experimental Protocols for Investigating Platelet Interaction

To further elucidate the direct effects of this compound on platelets, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

In Vitro Platelet Aggregation Assay

This assay measures the ability of CSS to induce or enhance platelet aggregation in response to various agonists.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which is used as a reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Measurement:

-

Pre-warm PRP samples to 37°C in an aggregometer.

-

Add varying concentrations of CSS or a vehicle control to the PRP.

-

Initiate aggregation by adding a sub-threshold concentration of a platelet agonist (e.g., ADP, collagen, epinephrine).

-

Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

-

Data Analysis: Express platelet aggregation as the maximum percentage change in light transmittance, with 100% being the transmittance of PPP.

Workflow for in vitro platelet aggregation assay.

Platelet Adhesion Assay Under Flow Conditions

This assay evaluates the effect of CSS on platelet adhesion to a thrombogenic surface under physiological shear stress.

Methodology:

-

Microfluidic Chamber Coating: Coat the channels of a microfluidic chamber with a thrombogenic substrate (e.g., collagen, von Willebrand factor).

-

Blood Perfusion: Perfuse anticoagulated whole blood, pre-incubated with varying concentrations of CSS or a vehicle control, through the coated microfluidic channels at a defined shear rate (e.g., 1500 s⁻¹).

-

Imaging: Visualize platelet adhesion and thrombus formation in real-time using fluorescence microscopy (platelets can be pre-labeled with a fluorescent dye like calcein (B42510) AM).

-

Data Analysis: Quantify the surface area covered by platelets at different time points to determine the rate and extent of platelet adhesion and thrombus formation.

Intracellular Calcium Mobilization Assay

This assay directly measures the effect of CSS on intracellular calcium levels in platelets.

Methodology:

-

Platelet Preparation: Isolate and wash platelets from PRP.

-

Dye Loading: Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorimetry:

-

Place the dye-loaded platelets in a fluorometer cuvette with a magnetic stirrer.

-

Establish a baseline fluorescence reading.

-

Add CSS at various concentrations and record the change in fluorescence intensity over time.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

-

Data Analysis: Quantify the peak increase in intracellular calcium concentration in response to CSS.

Conclusion

This compound is a clinically effective hemostatic agent, and its mechanism of action is linked to its interaction with platelets. The current evidence suggests that it may promote platelet aggregation and adhesion through the activation of α-adrenergic receptors and subsequent intracellular signaling pathways. However, there is a clear need for more detailed preclinical studies to fully elucidate its molecular interactions with platelets. The experimental protocols outlined in this guide provide a framework for future research that will be critical for a more comprehensive understanding of this drug and for the development of improved hemostatic therapies.

References

- 1. The Effect of this compound in Patients with Colonic Diverticular Bleeding: Propensity Score Matching Analyses Using a Nationwide Inpatient Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemostatic and Anti-Inflammatory Effects of this compound in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of alpha-adrenergic receptors in human platelets by [3H]dihydroergocryptine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Pharmacokinetics of Carbazochrome Sodium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Carbazochrome sodium sulfonate, a hemostatic agent used to reduce capillary bleeding. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from preclinical and clinical studies. It also outlines the experimental methodologies employed in these key studies and illustrates the compound's proposed mechanism of action.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in both animal models and humans. The following tables summarize the key pharmacokinetic parameters obtained from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits Following a Single Intramuscular or Needle-Free Injection

| Parameter | Needle-Free Injection | Intramuscular Injection |

| Cmax (μg/mL) | 5.93 ± 0.02 | 5.09 ± 0.29 |

| Tmax (min) | 5.00 ± 1.41 | 23.00 ± 2.01 |

| AUC₀-t (μg·min/mL) | 162.43 ± 17.09 | 180.82 ± 15.29 |

| t₁/₂ (min) | 23.54 ± 3.89 | 18.28 ± 2.47 |

Data from a study in Japanese big-ear white rabbits. The pharmacokinetic processes were found to align with a one-compartment model[1][2].

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers Following a Single 90 mg Oral Dose

| Parameter | Value |

| Cmax (ng/mL) | Data not available in the searched literature. |

| Tmax (h) | Data not available in the searched literature. |

| AUC₀-t (ng·h/mL) | Data not available in the searched literature. |

| t₁/₂ (h) | Data not available in the searched literature. |

Two key studies involving a single 90 mg oral dose in 24 healthy Chinese volunteers and a bioequivalence study in 18 healthy Chinese male subjects have been identified[3][4]. However, the specific pharmacokinetic parameters from these human studies were not available in the public domain literature reviewed.

Experimental Protocols